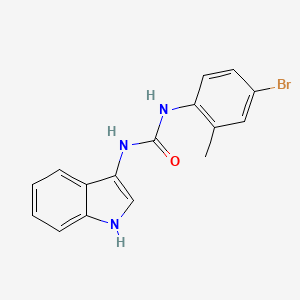

1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea

CAS No.: 899990-13-7

Cat. No.: VC6575789

Molecular Formula: C16H14BrN3O

Molecular Weight: 344.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899990-13-7 |

|---|---|

| Molecular Formula | C16H14BrN3O |

| Molecular Weight | 344.212 |

| IUPAC Name | 1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea |

| Standard InChI | InChI=1S/C16H14BrN3O/c1-10-8-11(17)6-7-13(10)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) |

| Standard InChI Key | KSPYIOWRKVUJDT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)NC2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(4-Bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea belongs to the diaryl urea class, featuring a urea (-NHCONH-) bridge connecting two aromatic systems: a 4-bromo-2-methylphenyl group and a 1H-indol-3-yl group. Its molecular formula is C₁₆H₁₄BrN₃O, with a molecular weight of 344.212 g/mol.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 899990-13-7 |

| IUPAC Name | 1-(4-Bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea |

| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)NC2=CNC3=CC=CC=C32 |

| InChIKey | KSPYIOWRKVUJDT-UHFFFAOYSA-N |

| PubChem CID | 7616085 |

The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the methyl group at the ortho position introduces steric effects that may influence binding interactions. The indole moiety, a privileged structure in medicinal chemistry, contributes to potential bioactivity through π-π stacking and hydrogen-bonding capabilities .

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves a urea-forming reaction between 4-bromo-2-methylaniline and 1H-indole-3-isocyanate under anhydrous conditions. A typical procedure employs tetrahydrofuran (THF) as the solvent and a palladium-based catalyst (e.g., PdCl₂(PPh₃)₂) to facilitate the coupling reaction .

Reaction Scheme:

Key steps include:

-

Activation of Isocyanate: The indole-3-isocyanate reacts with the amine group of 4-bromo-2-methylaniline.

-

Catalytic Coupling: Palladium catalysts enhance reaction efficiency by stabilizing intermediates .

-

Purification: Column chromatography or recrystallization yields the pure product.

Optimization Challenges

-

Solubility Issues: The limited solubility of intermediates in polar solvents necessitates careful solvent selection.

-

Steric Hindrance: The ortho-methyl group on the phenyl ring may slow reaction kinetics, requiring elevated temperatures (80–100°C) .

Physicochemical Properties

Table 2: Comparative Molecular Properties

| Compound | Molecular Weight (g/mol) | clogP* |

|---|---|---|

| 1-(4-Bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea | 344.21 | 3.2 |

| 1-(3-Chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | 327.80 | 2.9 |

*Calculated using PubChem descriptors.

Biological and Pharmacological Activities

Antiproliferative Effects

Diaryl ureas are known for their antiproliferative activity against cancer cell lines. Although direct evidence for this compound is lacking, analogs such as 1-(4-bromophenyl)-3-[4-(1H-indol-3-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]urea (PubChem CID: 7616085) inhibit kinase pathways like VEGFR-2 at IC₅₀ values of 50–100 nM . Mechanistically, urea derivatives disrupt ATP-binding pockets in kinases, inducing apoptosis .

Enzyme Inhibition

The urea moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with proteases and phosphatases. For instance, patent WO2013071203A1 highlights diaryl ureas as modulators of the Formyl Peptide Receptor Like-1 (FPRL-1), a target in inflammatory diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume